Cyclohexyl(4-(3-(trifluoromethyl)phenylsulfonyl)piperazin-1-yl)methanone
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Overview
Description
CB1R antagonist 1 is a compound that targets the cannabinoid receptor 1 (CB1R), which is a G protein-coupled receptor predominantly found in the central nervous system and peripheral nervous system. This receptor is involved in various physiological processes, including appetite regulation, pain sensation, mood, and memory. CB1R antagonist 1 is designed to inhibit the activity of CB1R, making it a potential therapeutic agent for conditions such as obesity, metabolic disorders, and substance use disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CB1R antagonist 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may start with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of CB1R antagonist 1 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: CB1R antagonist 1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in CB1R antagonist 1 and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
CB1R antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of cannabinoid receptors and to develop new therapeutic agents.
Biology: Helps in understanding the role of CB1R in various physiological processes and diseases.
Medicine: Investigated for its potential therapeutic effects in treating obesity, metabolic disorders, and substance use disorders.
Industry: Utilized in the development of pharmaceuticals targeting CB1R.
Mechanism of Action
CB1R antagonist 1 exerts its effects by binding to the cannabinoid receptor 1 and inhibiting its activity. This receptor is coupled through G proteins and inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Additionally, CB1R activation affects various signaling pathways, including mitogen-activated protein kinase (MAPK) and calcium channel modulation. By blocking CB1R, CB1R antagonist 1 can modulate these pathways and produce therapeutic effects .
Comparison with Similar Compounds
Rimonabant: A selective CB1R antagonist with an inverse agonist profile, previously investigated for treating obesity and metabolic disorders.
AM251: Another CB1R antagonist used in research to study the effects of CB1R inhibition.
Taranabant: Similar to rimonabant, used in research for its effects on metabolism and energy expenditure
Uniqueness of CB1R Antagonist 1: CB1R antagonist 1 is unique in its specific binding affinity and selectivity for CB1R, which may result in fewer side effects compared to other antagonists like rimonabant. Its neutral antagonist profile makes it a promising candidate for therapeutic applications without the adverse effects associated with inverse agonists .
Properties
Molecular Formula |
C18H23F3N2O3S |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
cyclohexyl-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C18H23F3N2O3S/c19-18(20,21)15-7-4-8-16(13-15)27(25,26)23-11-9-22(10-12-23)17(24)14-5-2-1-3-6-14/h4,7-8,13-14H,1-3,5-6,9-12H2 |
InChI Key |
CRXJBISLCDTJDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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